3-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a chloro group and a sulfanylmethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]aniline typically involves the reaction of 4-chlorobenzyl chloride with 3-chloroaniline in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of 3-chloroaniline attacks the benzylic carbon of 4-chlorobenzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The chloro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The sulfanylmethyl group plays a crucial role in this interaction by forming hydrogen bonds and other non-covalent interactions with the target enzyme.
Comparison with Similar Compounds
Similar Compounds
3-Chloroaniline: Similar structure but lacks the sulfanylmethyl group.
4-Chlorobenzyl chloride: Similar structure but lacks the amine group.
Bis(4-chlorophenyl) sulfone: Contains two chlorophenyl groups but lacks the amine group.
Uniqueness
3-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]aniline is unique due to the presence of both the chloro and sulfanylmethyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
92023-60-4 |
---|---|
Molecular Formula |
C13H11Cl2NS |
Molecular Weight |
284.2 g/mol |
IUPAC Name |
3-chloro-4-[(4-chlorophenyl)sulfanylmethyl]aniline |
InChI |
InChI=1S/C13H11Cl2NS/c14-10-2-5-12(6-3-10)17-8-9-1-4-11(16)7-13(9)15/h1-7H,8,16H2 |
InChI Key |
JXPALVGCNKMATI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SCC2=C(C=C(C=C2)N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.